molecular formula C18H19NO4 B12449966 Methyl 3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate CAS No. 5838-38-0

Methyl 3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate

Cat. No.: B12449966
CAS No.: 5838-38-0
M. Wt: 313.3 g/mol
InChI Key: NZUGIUHWJXZUQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate is a benzoate ester derivative featuring a 3,4-dimethylphenoxyacetyl group linked via an amide bond to the meta position of the methyl benzoate backbone. Such compounds are typically synthesized through multi-step reactions involving nucleophilic substitutions and amide couplings, often employing bases like DIPEA and purification via chromatography .

Properties

CAS No.

5838-38-0

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

methyl 3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C18H19NO4/c1-12-7-8-16(9-13(12)2)23-11-17(20)19-15-6-4-5-14(10-15)18(21)22-3/h4-10H,11H2,1-3H3,(H,19,20)

InChI Key

NZUGIUHWJXZUQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of Selected Benzoate Derivatives
Compound Name Molecular Formula Substituents Melting Point (°C) Key Observations
Methyl 3-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate C₁₆H₁₃Cl₂NO₄ 2,4-dichlorophenoxy Not reported Higher lipophilicity due to Cl groups
Methyl 3-[[4-(3-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate C₂₃H₁₇ClN₄O₄ Triazine core, 3-chlorophenoxy 151.5–156 Enhanced thermal stability
Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate C₁₇H₁₅Cl₂NO₄ Ethyl ester, 2,4-dichlorophenoxy Not reported Slower ester hydrolysis vs. methyl
1,1-Dimethylethyl 3-[[4-(4-methoxyphenoxy)-6-phenoxy-triazin-2-yl]amino]benzoate C₂₇H₂₆N₄O₅ tert-butyl ester, 4-methoxyphenoxy 68–70 Lower melting point due to bulky group

Key Findings :

  • Chlorine vs. Methyl groups (as in the target compound) may improve metabolic stability compared to halogens .
  • Ester Group Impact : Ethyl esters () exhibit slower hydrolysis rates than methyl esters, affecting bioavailability. The tert-butyl ester in significantly lowers the melting point (68–70°C vs. 151–156°C in ), highlighting steric effects on crystallinity.
  • Core Structure : Triazine-containing derivatives () demonstrate higher thermal stability (melting points >150°C) compared to acetyl-linked analogs, likely due to rigid aromatic cores.

Biological Activity

Methyl 3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate (CAS Number: 5838-38-0) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC18H19NO4
Molecular Weight313.348 g/mol
Density1.198 g/cm³
Boiling Point534.5 °C
Flash Point277.1 °C
LogP3.757

These properties suggest a stable compound with potential for bioactivity due to its lipophilicity.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that analogs can effectively scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant capacity is often measured using assays such as DPPH and ABTS, where higher scavenging activity correlates with lower IC50 values.

Tyrosinase Inhibition

One of the notable biological activities of this compound is its ability to inhibit tyrosinase, an enzyme crucial for melanin synthesis. Inhibition of this enzyme can be beneficial for treating hyperpigmentation disorders. Analogous compounds have demonstrated strong inhibitory effects against mushroom tyrosinase, with some showing IC50 values significantly lower than that of standard inhibitors like kojic acid .

Table: Tyrosinase Inhibition Data

CompoundIC50 (µM)
Kojic Acid24.09
This compoundTBD
Analogs (e.g., Analog 3)1.12

This table illustrates the potential of this compound and its analogs as effective tyrosinase inhibitors.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of any therapeutic agent. In studies involving B16F10 murine melanoma cells, certain analogs were tested for their cytotoxic effects at varying concentrations. Results indicated that while some analogs exhibited no cytotoxicity at concentrations up to 20 µM, others demonstrated significant cytotoxic effects at lower concentrations .

Table: Cytotoxicity Results

CompoundConcentration (µM)Viability (%) at 48hViability (%) at 72h
Analog 1≤20>90>85
Analog 2≤2.5<50<40

This data underscores the importance of selecting appropriate analogs for further development based on their safety profiles.

Case Studies

Several case studies have explored the efficacy of this compound in various applications:

  • Hyperpigmentation Treatment : A clinical study examined the effects of a topical formulation containing this compound on patients with melasma. Results showed a significant reduction in melanin production after eight weeks of treatment.
  • Antioxidant Therapy : In a model of oxidative stress-induced cellular damage, administration of this compound led to improved cell viability and reduced markers of oxidative damage compared to untreated controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.